N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide
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Overview
Description
N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a combination of acetylamino, phenyl, tetraazol, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include acetyl chloride, phenylhydrazine, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. Safety measures are also implemented to handle the potentially hazardous reagents and conditions involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[3-(5-mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide: This compound shares the tetraazol and phenyl groups but differs in the presence of a mercapto group instead of the thienyl group.
1-(3-acetamidophenyl)-5-mercaptotetrazole: Similar in structure but with a different arrangement of functional groups.
Uniqueness
N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H16N6O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(tetrazol-1-yl)-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C16H16N6O2S/c1-11(23)18-13-2-4-14(5-3-13)19-16(24)8-15(12-6-7-25-9-12)22-10-17-20-21-22/h2-7,9-10,15H,8H2,1H3,(H,18,23)(H,19,24) |
InChI Key |
UASWDSRMKMQRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C2=CSC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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